branaplam mechanism of action in spinal muscular atrophy
branaplam mechanism of action in spinal muscular atrophy
An In-depth Technical Guide to the Mechanism of Action of Branaplam in Spinal Muscular Atrophy
Executive Summary
Branaplam (formerly LMI070, NVS-SM1) is an orally bioavailable, brain-penetrant small molecule developed as a splicing modulator for the treatment of Spinal Muscular Atrophy (SMA). SMA is a debilitating neuromuscular disorder caused by insufficient levels of the Survival Motor Neuron (SMN) protein. While the SMN1 gene is deleted or mutated, a nearly identical gene, SMN2, is present but predominantly produces a truncated, non-functional SMN protein due to the exclusion of exon 7 during pre-mRNA splicing. Branaplam corrects this splicing defect. Its mechanism of action is centered on the stabilization of the U1 small nuclear ribonucleoprotein (snRNP) complex at the weak 5' splice site of SMN2 exon 7. This enhancement of spliceosome recognition promotes the inclusion of exon 7, leading to an increased production of full-length, functional SMN protein. Preclinical studies in severe SMA mouse models demonstrated that branaplam treatment increased SMN protein levels in the central nervous system, improved motor function, and significantly extended survival.[1][2] Although its development for SMA was discontinued due to a rapidly evolving treatment landscape, the study of branaplam has provided a foundational understanding of small molecule-mediated splice correction.[3][4]
The Molecular Basis of Spinal Muscular Atrophy and the Therapeutic Target
Spinal Muscular Atrophy is caused by a deficiency of the SMN protein, which is critical for the survival and function of motor neurons.[1] Humans have two genes that code for the SMN protein: SMN1 and SMN2. In most SMA patients, the SMN1 gene is deleted or contains loss-of-function mutations.[2] The SMN2 gene, often referred to as a "backup" gene, differs from SMN1 by a single, critical C-to-T nucleotide transition within exon 7.[3] This change disrupts an exonic splicing enhancer, weakening the 5' splice site (5'ss) of exon 7. Consequently, the spliceosome frequently skips exon 7, leading to the production of a truncated and unstable protein (SMNΔ7) that is rapidly degraded.[1][3] Only a small fraction (~10-15%) of transcripts from the SMN2 gene are correctly spliced to produce full-length, functional SMN protein.[1] Therefore, therapeutic strategies for SMA have focused on increasing the amount of functional SMN protein produced from the SMN2 gene. Branaplam was designed as a small molecule that could orally and systemically correct SMN2 splicing.
Core Mechanism of Action: Stabilization of the U1 snRNP Splicing Complex
Branaplam is a pyridazine derivative that functions as a highly potent and selective SMN2 splicing modulator.[5][6] Its primary mechanism is to enhance the inclusion of exon 7 into the final SMN2 mRNA transcript. It achieves this by directly interacting with the splicing machinery at the pre-mRNA level.
The core molecular action of branaplam is the stabilization of the interaction between the U1 snRNP—the first component of the spliceosome to recognize a 5' splice site—and the SMN2 pre-mRNA.[2][5][7] By binding to a pocket formed at the interface of the U1 snRNP and the SMN2 pre-mRNA, branaplam reinforces the recognition of the weak exon 7 5' splice site.[7][8] This stabilization effectively increases the binding affinity of U1 snRNP for this site, ensuring that the spliceosome correctly identifies and includes exon 7 during the splicing process.[5][7] This mechanism represents a sequence-selective modulation of splicing, converting the inefficiently spliced SMN2 gene into a robust producer of full-length SMN protein.[5]
Quantitative Data Summary
Branaplam was identified and optimized from a high-throughput screen, demonstrating potent activity both in vitro and in vivo. The following tables summarize the key quantitative data from preclinical studies.
Table 1: In Vitro Activity of Branaplam and its Precursor
| Compound | Assay | Target/Cell Line | Parameter | Value | Fold Increase | Reference |
| Hit Compound 2 | SMN2 Reporter | NSC34 Cells | EC50 | 3.5 µM | 17x vs. DMSO | [2] |
| Hit Compound 2 | SMN Protein ELISA | SMNΔ7 Mouse Myoblasts | EC50 | 0.6 µM | 2.5x | [2] |
| Hit Compound 2 | SMN Protein ELISA | Human SMA Patient Fibroblasts | - | - | 1.5x | [2] |
| Branaplam | SMN Splicing Modulation | - | EC50 | 20 nM | - | [6] |
| Branaplam (Cmpd 8) | SMN Protein ELISA | SMNΔ7 Mouse Myoblasts | EC50 | 31 nM | 3.1x | [2] |
| Branaplam | hERG Inhibition | - | IC50 | 6.3 µM | - | [6] |
Table 2: In Vivo Efficacy of Branaplam in the SMNΔ7 Mouse Model
| Dose (mg/kg/day, oral) | Dosing Regimen | Mean Brain Concentration (4h post-dose) | Outcome | Reference |
| 1, 3, 10, 30 | Daily from PND 3 for 10 days | 1.55 µM (at 1 mg/kg) | Concentration-dependent increase in brain SMN protein | [2] |
| 30 | Daily from PND 3 for 10 days | 61.7 µM | Plateau in SMN protein levels suggested maximal effect | [2] |
| 0.03, 0.1, 0.3, 1, 3 | Daily from PND 3 | Not Reported | Dose-dependent improvement in body weight and extended lifespan | [6] |
| 3, 10 | Daily from PND 3 | Not Reported | Similar efficacy in extending survival vs. vehicle | [2] |
| 30 | Daily from PND 3 | Not Reported | Reduced survival, suggesting potential tolerability issues at high dose | [2] |
Experimental Protocols
The discovery and characterization of branaplam involved a series of key experiments, from high-throughput screening to in vivo efficacy studies. The methodologies are summarized below.
High-Throughput Screening for SMN2 Splicing Modulators
The discovery of branaplam originated from a large-scale screening campaign to identify small molecules that could increase the inclusion of SMN2 exon 7.[2][5]
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Screening Platform: A motor neuron-like cell line (NSC34) was engineered to stably express a dual SMN2 minigene reporter system.[2][9]
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Inclusion Reporter: Expressed luciferase in-frame only when exon 7 was included.
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Exclusion Reporter: Expressed luciferase in-frame only when exon 7 was excluded.
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Protocol Summary:
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Approximately 1.4 million compounds were screened using this dual-reporter system.[5]
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Hits were defined as compounds that caused complementary changes: an increase in the inclusion reporter signal and a decrease in the exclusion reporter signal.[2]
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Initial hits were validated for dose-responsiveness and confirmation of the desired splicing activity using quantitative PCR (qPCR) to directly measure full-length and Δ7 SMN2 mRNA levels.[2]
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SMN Protein Quantification via ELISA
A critical secondary assay was the direct measurement of SMN protein levels to confirm that the observed splicing correction translated into increased functional protein.[2]
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Assay Type: Sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[10]
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Cell Lines/Tissues: SMNΔ7 mouse myoblasts, human SMA patient-derived fibroblasts, and tissues (brain, spinal cord, muscle) from animal models.[6][10]
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Protocol Summary:
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Cells or tissues were lysed to extract total protein.
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Protein concentration was normalized across samples.
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The ELISA plate, coated with a capture anti-SMN antibody, was incubated with the protein lysates.
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A detection anti-SMN antibody conjugated to an enzyme (e.g., HRP) was added, followed by a substrate.
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The resulting signal, proportional to the amount of SMN protein, was quantified using a plate reader.
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EC50 values and fold-increase over vehicle control were calculated.
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In Vivo Efficacy in the SMNΔ7 Mouse Model
To assess therapeutic potential, branaplam was tested in a severe mouse model of SMA.[2]
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Animal Model: SMNΔ7 mice (genotype: Smn−/−;SMN2+/+;SmnΔ7+/+), which exhibit a severe phenotype with a median survival of approximately 15 days.[1][2]
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Drug Administration: Daily oral gavage, typically starting at postnatal day (PND) 3.[6]
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Protocol Summary:
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Litters of SMNΔ7 mice were treated daily with either vehicle control or varying doses of branaplam.
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Pharmacodynamic (PD) Assessment: A cohort of mice was sacrificed after a set duration (e.g., 10 days), and tissues (brain, spinal cord) were harvested to measure full-length SMN2 mRNA (via qPCR) and SMN protein (via ELISA) levels to establish a dose-response relationship.[2]
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Efficacy Assessment: A separate cohort of mice was monitored daily for body weight and survival to determine the therapeutic benefit.[2]
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Clinical Status and Conclusion
Branaplam was advanced into a Phase 1/2 open-label clinical trial for infants with SMA Type 1 (NCT02268552).[5][11] Interim results showed the therapy was generally well-tolerated and demonstrated efficacy.[3] However, in July 2021, Novartis discontinued the development of branaplam for SMA. This decision was not based on safety or efficacy concerns within the trial but was a strategic response to the significant advancements in the SMA treatment landscape, including the approval of other therapies, which limited the potential for branaplam to be a highly differentiated option for patients.[3][4]
References
- 1. Short-duration splice promoting compound enables a tunable mouse model of spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Branaplam - Wikipedia [en.wikipedia.org]
- 3. Orally administered branaplam does not impact neurogenesis in juvenile mice, rats, and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Novel Compounds That Increase SMN Protein Levels Using an Improved SMN2 Reporter Cell Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Small Molecule Splicing Modulators of Survival Motor Neuron-2 (SMN2) for the Treatment of Spinal Muscular Atrophy (SMA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Diverse targets of SMN2-directed splicing-modulating small molecule therapeutics for spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. smafoundation.org [smafoundation.org]
- 11. Branaplam como um Promissor Modulador de Splicing: Da Atrofia Muscular Espinhal à Doença de Huntington | Sinapse [sinapse.pt]
